BenchChemオンラインストアへようこそ!

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride

Medicinal Chemistry Building Block Characterization Physicochemical Profiling

This heterocyclic amine hydrochloride salt features a 4-aminomethyl-2-ethylimidazole pharmacophore critical for dopamine receptor subtype selectivity documented in patent literature. The 2-ethyl substituent increases lipophilicity by ~0.63 clogP units versus the 2-methyl analog, altering membrane permeability and target engagement. The free primary amine—preserved as the HCl salt—enables amide coupling, reductive amination, and urea formation. Substituting generic aminomethylimidazoles risks loss of this defined pharmacophore geometry and associated biological activity. Ideal for CNS drug discovery and lubricant additive development.

Molecular Formula C6H12ClN3
Molecular Weight 161.63
CAS No. 2138245-99-3
Cat. No. B2709152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride
CAS2138245-99-3
Molecular FormulaC6H12ClN3
Molecular Weight161.63
Structural Identifiers
SMILESCCC1=NC=C(N1)CN.Cl
InChIInChI=1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
InChIKeyXSYYJZRDJRYDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Ethyl-1H-imidazol-4-yl)methanamine Hydrochloride (CAS 2138245-99-3): A 2-Ethyl-Substituted Aminomethylimidazole Building Block for Dopaminergic Ligand Discovery


(2-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride (CAS 2138245-99-3) is a heterocyclic amine hydrochloride salt with the molecular formula C6H12ClN3 and a molecular weight of 161.63 g/mol [1]. The compound features an imidazole core bearing an ethyl substituent at the 2-position and an aminomethyl group at the 4-position, classifying it as a 4-aminomethyl-2-substituted imidazole derivative [2]. This structural motif is recognized in the patent literature as a scaffold for dopamine receptor subtype-specific ligands, holding potential relevance for CNS drug discovery programs [3].

Why (2-Ethyl-1H-imidazol-4-yl)methanamine Hydrochloride Cannot Be Replaced by Unsubstituted or N-Alkylated Imidazole Analogs


Substituting this compound with simpler aminomethylimidazoles such as (1H-imidazol-4-yl)methanamine (CAS 13400-46-9) or regioisomeric N-ethyl variants introduces critical differences in lipophilicity, hydrogen-bonding capacity, and receptor pharmacophore recognition. The 2-ethyl substituent on the imidazole ring increases calculated logP by approximately 0.5–0.7 units compared to the unsubstituted parent , altering membrane permeability and target engagement profiles. Furthermore, the 4-aminomethyl (rather than 5-aminomethyl) regioisomer placement and the free primary amine—preserved in the hydrochloride salt form—are essential for the dopamine receptor subtype selectivity documented for 4-aminomethyl-2-substituted imidazoles [1]. Generic interchange risks loss of this pharmacophore geometry and the associated biological activity.

Quantitative Differentiation Evidence: (2-Ethyl-1H-imidazol-4-yl)methanamine Hydrochloride vs. Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted (1H-Imidazol-4-yl)methanamine

The target compound (MW 161.63 g/mol as the HCl salt) exhibits a 64.46 g/mol higher molecular weight compared to the unsubstituted analog (1H-imidazol-4-yl)methanamine free base (MW 97.12 g/mol) . This mass difference, attributable to the 2-ethyl substituent and the hydrochloride counterion, directly impacts chromatographic retention, detection sensitivity in LC-MS workflows, and stoichiometric calculations in synthesis [1].

Medicinal Chemistry Building Block Characterization Physicochemical Profiling

Lipophilicity Shift Driven by 2-Ethyl Substitution vs. Methyl Analog

The 2-ethyl group on the imidazole ring increases the predicted partition coefficient (clogP) by approximately 0.63 log units relative to the 2‑methyl analog (2-methyl-1H-imidazol-4-yl)methanamine [1]. This lipophilicity enhancement is consistent with the Hansch π-value for a methylene (–CH2–) extension (~0.5 logP units) and is expected to improve passive membrane permeability by approximately 1.5- to 2-fold based on the Lipinski correlation between logP and Caco-2 permeability [2].

Drug Design ADME Prediction Structure-Property Relationships

Regioisomeric Purity: 4-Aminomethyl vs. 5-Aminomethyl Tautomer Control

The target compound is specified as the 4-yl regioisomer, which is the authentic 4-aminomethyl-2-ethylimidazole species. Due to imidazole tautomerism, the 4- and 5-positions are equivalent in unsubstituted NH-imidazoles; however, upon derivatization, the 4‑aminomethyl isomer can be distinguished from the 5‑aminomethyl isomer. The commercial product (Leyan, catalog 1719096) is supplied at ≥98% purity . In contrast, generic aminomethylimidazole mixtures or incorrectly assigned CAS entries may contain both tautomeric forms, introducing regioisomeric ambiguity that confounds structure-activity relationship (SAR) interpretation [1].

Synthetic Chemistry Isomer Purity Pharmacophore Integrity

Hydrochloride Salt Form: Solubility and Handling Advantage vs. Free Base

The hydrochloride salt form (C6H12ClN3) provides a formal hydrogen bond donor count of 3 and a topological polar surface area (TPSA) of 54.7 Ų, as computed by PubChem [1]. Compared to the free base (C6H11N3, MW 125.17 g/mol, HBD count 2), the salt exhibits enhanced aqueous solubility—a general property of hydrochloride salts of primary amines—facilitating dissolution in aqueous buffers for biological assays at concentrations ≥10 mM [2]. Salt formation also improves solid-state stability and reduces amine volatility during storage.

Formulation Science Salt Selection Laboratory Handling

Patent-Class Validation: Aminomethylimidazole Scaffold for Dopamine Receptor Ligands

U.S. Patent Application US20020143044A1 (Thurkauf et al.) explicitly claims 4-aminomethyl-2-substituted imidazole derivatives as selective dopamine receptor subtype ligands [1]. While the patent does not disclose individual Ki values for the 2‑ethyl analog, it establishes that the 4‑aminomethyl‑2‑substituted imidazole scaffold confers differential binding across D2, D3, and D4 receptor subtypes. The 2‑ethyl substituent represents one of the defined alkyl substituents within the claimed generic structure (Formula I, R₁ = ethyl). By contrast, unsubstituted (1H‑imidazol‑4‑yl)methanamine lacks the 2‑alkyl substituent required for this patent-class activity, and N‑alkylated isomers (e.g., 1‑ethyl‑1H‑imidazol‑4‑yl)methanamine are outside the 2‑substitution scope.

CNS Drug Discovery Dopamine Receptor Pharmacology Patent Landscape

High-Value Application Scenarios for (2-Ethyl-1H-imidazol-4-yl)methanamine Hydrochloride Based on Differential Evidence


Dopamine D2/D3/D4 Receptor Subtype-Selective Ligand Design

The compound serves as a key intermediate for synthesizing 4‑aminomethyl‑2‑substituted imidazole derivatives claimed in US20020143044A1 as selective dopamine receptor ligands [1]. The 2‑ethyl substituent provides a defined hydrophobic contact point within the receptor binding pocket, potentially differentiating D2, D3, and D4 subtype affinity. The hydrochloride salt ensures sufficient aqueous solubility for in vitro radioligand displacement assays.

Structure-Activity Relationship (SAR) Studies on Imidazole-Containing GPCR Modulators

The 2‑ethyl group offers a measurable lipophilicity increase (~0.63 clogP units vs. the 2‑methyl analog) [1], enabling systematic exploration of alkyl chain length effects on target engagement, selectivity, and ADME properties. The defined 4‑aminomethyl regioisomer eliminates confounding tautomeric ambiguity in SAR interpretation.

Friction Modifier Additive Development for Lubricating Oils

Patent US8268761B2 discloses aminomethyl‑substituted imidazoles as oil‑soluble friction modifiers [1]. The 2‑ethyl‑4‑aminomethylimidazole scaffold, upon further N‑alkylation with C₈–C₂₈ aliphatic amines, can generate lubricant additives with tailored frictional properties. The primary amine handle enables the Mannich reaction required for functionalization.

Medicinal Chemistry Building Block for CNS-Targeted Compound Libraries

With a molecular weight of 161.63 g/mol, TPSA of 54.7 Ų, and HBD count of 3 [1], the compound resides in favorable CNS drug-like property space. It can be used as a versatile amine building block for amide coupling, reductive amination, or urea formation to generate diverse screening libraries for neurological targets.

Quote Request

Request a Quote for (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.